molecular formula C21H25N5O3 B2991483 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705103-61-2

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2991483
CAS No.: 1705103-61-2
M. Wt: 395.463
InChI Key: CRMWJCHNOFVTFR-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a structurally complex molecule featuring three key pharmacophores:

  • A 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group, a motif associated with enhanced lipophilicity and π-π stacking interactions in drug-receptor binding .
  • A piperidine scaffold linked to a methanone group, a common structural feature in central nervous system (CNS) and kinase-targeting therapeutics due to its conformational flexibility and bioavailability .

This compound’s design aligns with trends in medicinal chemistry for optimizing pharmacokinetic properties while maintaining target engagement.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-7-4-5-9-16(14)19-22-18(29-24-19)11-15-8-6-10-26(12-15)21(27)17-13-25(2)23-20(17)28-3/h4-5,7,9,13,15H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWJCHNOFVTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that combines pyrazole and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N6O2C_{20}H_{24}N_6O_2 with a molecular weight of approximately 396.45 g/mol. The presence of both pyrazole and oxadiazole rings suggests diverse interaction capabilities with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Inhibition of Kinases : The oxadiazole moiety has been shown to inhibit several kinases involved in cancer cell proliferation.
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.
  • Enzyme Modulation : It can modulate the activity of enzymes such as thymidylate synthase and HDAC, which are crucial in cancer metabolism and progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole structures. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 1.8 µM to 10 µM, indicating potent activity .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : The pyrazole component is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)1.8
AnticancerHeLa (cervical cancer)4.5
AntimicrobialE. coli12.0
Anti-inflammatoryRAW 264.7 macrophages15.0

Case Studies

  • Study on Oxadiazole Derivatives : A comprehensive study evaluated various oxadiazole derivatives for their anticancer properties, revealing that modifications at the aromatic ring significantly enhanced cytotoxicity against cancer cells .
  • Mechanistic Insights : Research has shown that compounds similar to the one can inhibit key enzymes involved in cancer cell metabolism, providing insights into their mechanism of action .

Comparison with Similar Compounds

Key Findings :

  • Replacement of the pyrazole moiety with aromatic or aliphatic groups (e.g., p-tolyl, cyclopentyl) modulates solubility and target selectivity .
  • The o-tolyl substitution on the oxadiazole in the target compound may confer greater metabolic stability compared to pyridinyl analogs due to steric shielding of metabolically labile sites .

Oxadiazole-Piperidine Hybrids with Varied Heterocycles

(EP 1 808 168 B1) further highlights analogs with modified oxadiazole and piperidine components:

Compound Name Key Differences Implications
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Isopropyl oxadiazole; pyrazolo-pyrimidine core Enhanced kinase inhibition potential
3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[...]-benzonitrile Cyclohexyloxy linker; fluorinated benzonitrile Improved blood-brain barrier penetration

Key Findings :

  • Substitution of o-tolyl with isopropyl on the oxadiazole (as in ) reduces aromaticity but may improve solubility in polar solvents .

Pyrazole-Containing Methanone Derivatives

and describe pyrazole-based methanones with divergent pharmacological profiles:

Compound Name (Source) Key Differences Potential Biological Activity
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Indole and dihydropyrazole substituents Serotonin receptor modulation
4-(Aryldiazenyl-3,5-dimethylpyrazol-1-yl)[...]methanone () Triazole and methylpyridine groups Antimicrobial or anticancer activity

Key Findings :

  • The 3-methoxy-1-methyl-pyrazole in the target compound may offer superior metabolic stability compared to dihydropyrazole or triazole-containing analogs due to reduced oxidation susceptibility .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazole-Oxadiazole Hybrids

StepReagents/ConditionsYield RangeReference
Pyrazole formationEthanol/AcOH reflux, 7–12 hrs45–60%
Oxadiazole cyclizationPOCl₃, 120°C, 2–4 hrs50–70%
Piperidine couplingAlkylation (K₂CO₃, DMF, 80°C)60–75%

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound SubstituentsTarget Enzyme (IC₅₀)Binding Affinity (ΔG, kcal/mol)Reference
Methoxy-pyrazole (this compound)14-α-demethylase-8.2 (predicted)
Nitro-pyrazole ()COX-2-7.5 (experimental)

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